molecular formula C10H15BrO3 B12313941 Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate

Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate

Cat. No.: B12313941
M. Wt: 263.13 g/mol
InChI Key: RUNVMGZDQIOULF-UHFFFAOYSA-N
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Description

Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate is an organic compound with a complex structure that includes a bromomethyl group, a ketone, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by esterification. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol for the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction and oxidation can produce alcohols or carboxylic acids, respectively .

Scientific Research Applications

Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate exerts its effects involves interactions with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The ketone and ester groups can participate in redox reactions and hydrolysis, respectively, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(chloromethyl)-2-oxocycloheptane-1-carboxylate
  • Methyl 1-(iodomethyl)-2-oxocycloheptane-1-carboxylate
  • Methyl 1-(hydroxymethyl)-2-oxocycloheptane-1-carboxylate

Uniqueness

Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C10H15BrO3

Molecular Weight

263.13 g/mol

IUPAC Name

methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate

InChI

InChI=1S/C10H15BrO3/c1-14-9(13)10(7-11)6-4-2-3-5-8(10)12/h2-7H2,1H3

InChI Key

RUNVMGZDQIOULF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCCC1=O)CBr

Origin of Product

United States

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